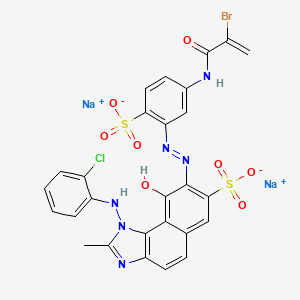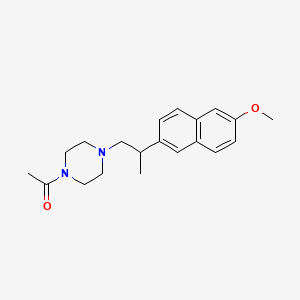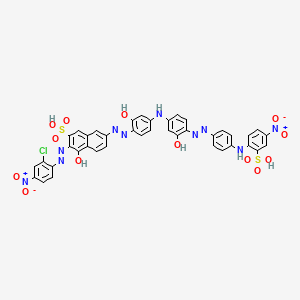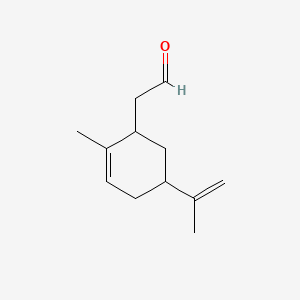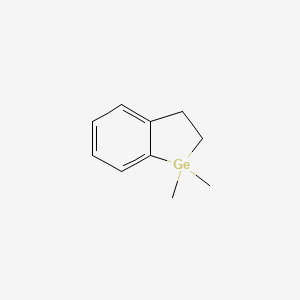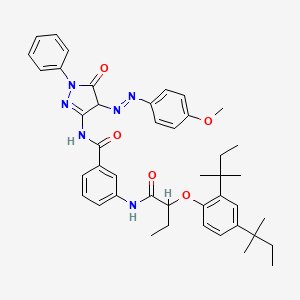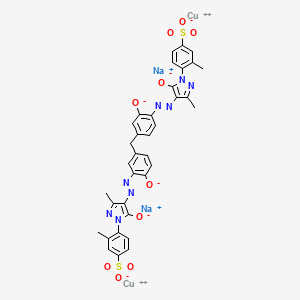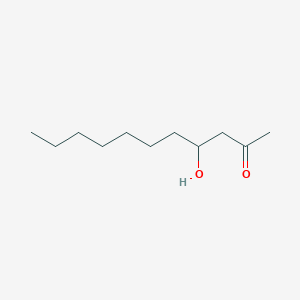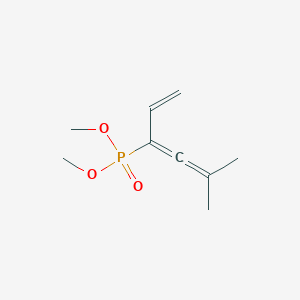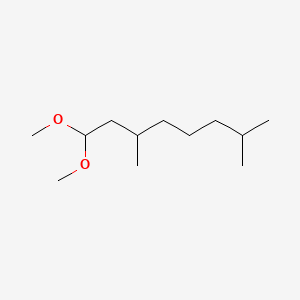![molecular formula C7H12N2O6P2 B14461804 [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid CAS No. 70010-79-6](/img/structure/B14461804.png)
[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid: is a compound that features a pyridine ring substituted with a methyl group and an amino group, which is further linked to a phosphonomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid typically involves the reaction of 6-methylpyridin-2-amine with a phosphonomethylating agent under controlled conditions. One common method involves the use of dialkyl phosphonates, which are dealkylated under acidic conditions to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or alkylating agents such as alkyl halides are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Halogenated or alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals, which can exhibit unique catalytic properties .
Biology: In biological research, the compound can be used as a probe to study enzyme activities and interactions due to its ability to form stable complexes with metal ions.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid involves its interaction with metal ions and enzymes. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This interaction can modulate enzyme activities and influence various biochemical pathways .
Comparación Con Compuestos Similares
- Tris(6-methylpyridin-2-yl)phosphine oxide
- Tris(6-methylpyridin-2-yl)phosphine selenide
Comparison:
- Tris(6-methylpyridin-2-yl)phosphine oxide and Tris(6-methylpyridin-2-yl)phosphine selenide share a similar pyridine-based structure but differ in their central atom (phosphorus vs. selenium). These compounds exhibit different coordination behaviors and catalytic activities due to the nature of the central atom .
- Uniqueness: [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid is unique in its ability to form stable complexes with metal ions and its potential applications in various fields, making it a versatile compound for scientific research and industrial applications.
Propiedades
Número CAS |
70010-79-6 |
|---|---|
Fórmula molecular |
C7H12N2O6P2 |
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
[[(6-methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H12N2O6P2/c1-5-3-2-4-6(8-5)9-7(16(10,11)12)17(13,14)15/h2-4,7H,1H3,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
Clave InChI |
PUHGLMILUJLANU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


